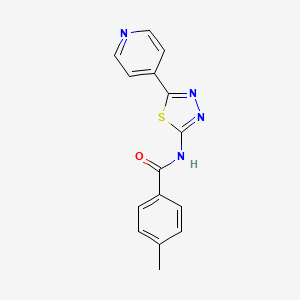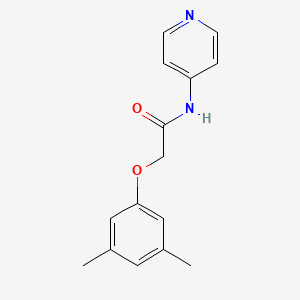![molecular formula C16H19N3O2 B7595501 N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide, also known as HXQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. HXQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
Applications De Recherche Scientifique
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been extensively used in scientific research as a tool to study the role of NMDA receptors in various physiological and pathological processes. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been used to study the mechanisms of synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.
Mécanisme D'action
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. By blocking the activation of the NMDA receptor, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP and other forms of synaptic plasticity. This results in a decrease in the strength of synaptic transmission and a disruption of learning and memory processes.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of pain perception, reward, and mood. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has also been shown to decrease the activity of enzymes such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in the regulation of gene expression and cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has several advantages as a research tool. It is a highly specific and potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, there are some limitations to the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in lab experiments. For example, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide may have off-target effects on other receptors or enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in scientific research. One direction is to investigate the role of NMDA receptors in the regulation of immune function and inflammation, as recent studies have suggested that NMDA receptors may play a role in these processes. Another direction is to explore the potential therapeutic applications of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide in the treatment of neurodegenerative diseases and chronic pain. Finally, further studies are needed to elucidate the precise mechanisms of action of N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide and to develop more potent and selective NMDA receptor antagonists for use in scientific research and clinical applications.
Méthodes De Synthèse
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide can be synthesized by reacting 1,2-diamino cyclohexane with quinoxaline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide as a white solid, which can be purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(18-11-16(21)8-4-1-5-9-16)14-10-17-12-6-2-3-7-13(12)19-14/h2-3,6-7,10,21H,1,4-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXYWHJLTXYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)



![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)